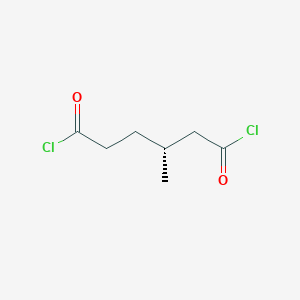![molecular formula C16H19NO2 B14382213 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol CAS No. 88552-70-9](/img/structure/B14382213.png)
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol is an organic compound that features both phenolic and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol typically involves the reaction of 4-hydroxybenzylamine with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The amine group can also interact with receptors and other biological molecules, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzylamine: Shares the phenolic and amine functional groups but lacks the additional propyl group.
4-Hydroxyacetophenone: Contains the phenolic group but has a ketone instead of an amine group.
Uniqueness
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol is unique due to its combination of phenolic and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88552-70-9 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
4-[2-[(4-hydroxyphenyl)methylamino]propyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-12(10-13-2-6-15(18)7-3-13)17-11-14-4-8-16(19)9-5-14/h2-9,12,17-19H,10-11H2,1H3 |
Clé InChI |
QMIOJJGNIVHYOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
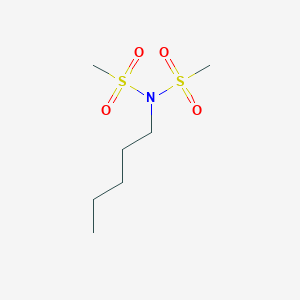
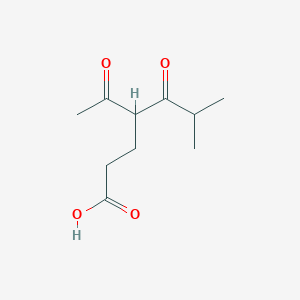
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
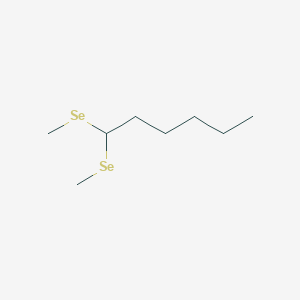
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
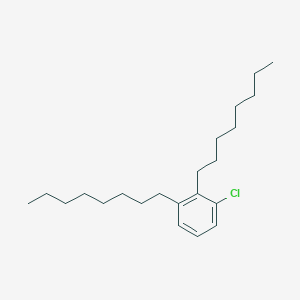

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
